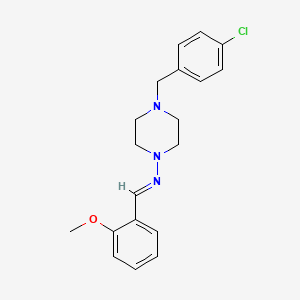

4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine is a chemical compound belonging to the class of piperazines, which are characterized by their diverse pharmacological activities. This compound's significance stems from its structural features, which are amenable to various chemical reactions and modifications, leading to potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine, often involves multi-step chemical processes. These processes may include reactions like Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation to achieve the desired structural framework (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, structural characterization through X-ray crystallography reveals information about the compound's crystal system, space group, and molecular conformation, providing insights into the stereochemistry and potential interaction sites of the molecule (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their chemical diversity and potential for pharmacological activity. These reactions include N-alkylation, acylation, and the formation of Schiff bases, enabling the synthesis of a wide range of analogs with varied biological activities (Wang Xiao-shan, 2011).

Physical Properties Analysis

The physical properties of 4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems and its formulation into drug products. These properties can be determined through experimental methods and are essential for compound characterization (Zia-ur-Rehman et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. Studies on analogs of 4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine reveal insights into the electron-donating and withdrawing effects of substituents, which affect the compound's binding affinity and selectivity toward biological targets (Revathi K. Raghupathi et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Some novel derivatives, including those similar to 4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant effectiveness against various microorganisms, indicating their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).

Drug Development and HIV-1 Inhibition

Analogues of compounds structurally related to 4-(4-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine have been synthesized and evaluated for their potential in inhibiting the HIV-1 reverse transcriptase enzyme. This research highlights the importance of structural modification in enhancing the potency and selectivity of compounds for therapeutic applications (Romero et al., 1994).

Anti-inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from similar structures has shown significant anti-inflammatory and analgesic properties. These findings underscore the versatility of such compounds in medicinal chemistry, particularly in designing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Cardiotropic Activity

The synthesis of new derivatives has been explored for their potential cardiotropic activity, indicating the capability of these compounds to act on cardiac tissue, potentially offering new avenues for treating cardiac arrhythmias (Mokrov et al., 2019).

Eigenschaften

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-24-19-5-3-2-4-17(19)14-21-23-12-10-22(11-13-23)15-16-6-8-18(20)9-7-16/h2-9,14H,10-13,15H2,1H3/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLUDUQRUWCLEL-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)